molecular formula C29H27BrN6O6S2 B2566288 ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393849-71-3

ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2566288
CAS No.: 393849-71-3
M. Wt: 699.6
InChI Key: ARVYVXZOPZODMY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring, bromophenyl group, and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a platform for developing new synthetic methodologies.

    Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets through various pathways. The triazole ring and other functional groups may bind to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions and form stable complexes with metal ions can also play a role in its biological activity.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Triazole-based compounds: These compounds share the triazole ring but may differ in other substituents, affecting their reactivity and applications.

    Cyclopenta[b]thiophene derivatives: These compounds have the cyclopenta[b]thiophene core but lack the additional functional groups present in the target compound.

    Bromophenyl derivatives: These compounds contain the bromophenyl group but may not have the same complex structure as the target compound.

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-bromophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27BrN6O6S2/c1-3-42-28(39)25-20-5-4-6-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-11-9-18(30)10-12-19)14-31-26(38)17-8-7-16(2)21(13-17)36(40)41/h7-13H,3-6,14-15H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYVXZOPZODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27BrN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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